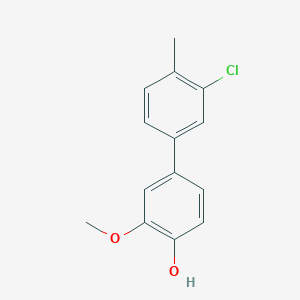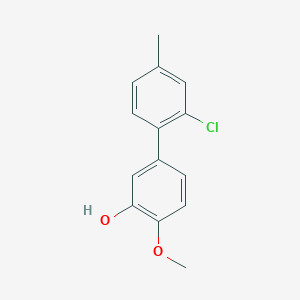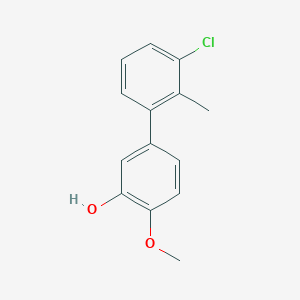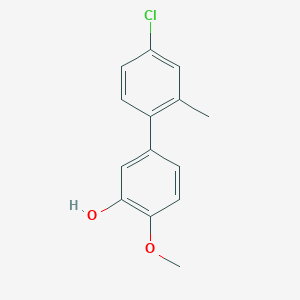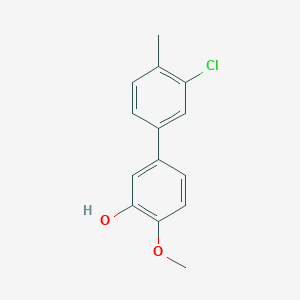
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP) is an aromatic compound with a wide range of applications in both industry and scientific research. It is a derivative of phenol, and is widely used in the synthesis of various compounds, as well as in the production of pharmaceuticals and fragrances. In scientific research, 5-CMP-2-MP is used as a reagent in various biochemical and physiological processes, such as enzyme inhibition and enzyme activation.
Scientific Research Applications
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in enzyme inhibition and enzyme activation studies, as well as in the synthesis of various compounds. It is also used in the production of pharmaceuticals, fragrances, and other products. Additionally, 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is used in the study of the biochemical and physiological effects of certain compounds, as well as in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of environments. Additionally, it is relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is not well understood, and its effects on biochemical and physiological processes are not well understood. Additionally, the compound may interact with certain enzymes and receptors, leading to unpredictable results.
Future Directions
There are a number of potential future directions for the use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in the development of new drugs and treatments. Additionally, further research into the synthesis of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% and its potential uses in industry and scientific research is warranted. Finally, research into the potential toxicity and environmental impact of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% should be conducted.
Synthesis Methods
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the Grignard reaction, the Knoevenagel condensation, and the Wittig reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, while the Knoevenagel condensation involves the condensation of an aldehyde or ketone with an activated carbon-based compound. The Wittig reaction involves the formation of an alkene from an aldehyde or ketone and a phosphorus-based reagent. All of these methods can be used to synthesize 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in a laboratory setting.
properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-12(9)15)11-5-6-14(17-2)13(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHDRAXGVHVHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685597 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-51-7 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









